2-(4-Fluoropyridin-2-yl)acetic acid

Description

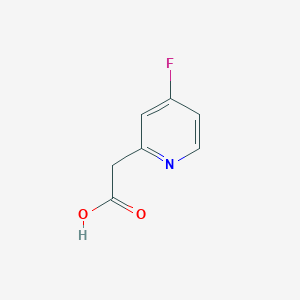

2-(4-Fluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative with an acetic acid group attached to the 2-position of the pyridine ring and a fluorine atom at the 4-position. This compound combines the electron-withdrawing effects of fluorine with the aromatic pyridine system, influencing its physicochemical properties, such as acidity and solubility. The fluorine atom enhances the stability of the pyridine ring and modulates electronic interactions, making this compound valuable in medicinal chemistry and materials science. Its molecular formula is C₇H₆FNO₂, with a molecular weight of 155.13 g/mol (inferred from structural analogs in and general pyridine-acetic acid derivatives) .

Properties

CAS No. |

1000530-31-3 |

|---|---|

Molecular Formula |

C7H6FNO2 |

Molecular Weight |

155.13 g/mol |

IUPAC Name |

2-(4-fluoropyridin-2-yl)acetic acid |

InChI |

InChI=1S/C7H6FNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11) |

InChI Key |

SGWOOIRWFVDRMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another approach is the use of Selectfluor® as a fluorinating agent, which provides high yields under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable methods such as the Umemoto reaction and the use of perfluoroalkylpyridines. These methods are favored for their efficiency and ability to produce large quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization: It can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution: Reagents such as halides and nucleophiles are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(4-Fluoropyridin-2-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique electronic properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in radiotherapy for cancer treatment.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Fluoropyridin-2-yl)acetic acid involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Fluoropyridin-2-yl)acetic acid with structurally related compounds, focusing on substituent effects, functional groups, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Position and Electronic Effects

- Fluorine Position : The 4-fluoro substitution in the target compound induces a stronger electron-withdrawing effect compared to the 6-fluoro isomer (), altering resonance stabilization and hydrogen-bonding capacity .

- Halogen Type : Replacing fluorine with chlorine (e.g., in ) reduces electron-withdrawing effects, increasing the compound's lipophilicity but decreasing acidity .

Linkage Type

- Direct Acetic Acid vs. Ether/Thioether : Compounds with direct acetic acid linkages (e.g., target compound, ) exhibit higher acidity (pKa ~2.5–3.5) compared to ether-linked analogs (pKa ~4–5) due to reduced electron withdrawal in the latter . Thioether linkages () further decrease polarity, impacting solubility and metal coordination properties .

Applications

- Medicinal Chemistry : The target compound’s fluorine and pyridine-acetic acid motif are favorable for drug design, mimicking bioactive scaffolds like NSAIDs .

- Coordination Polymers : Thioether derivatives () are used in metal-organic frameworks due to sulfur’s soft Lewis basicity .

- Agrochemicals : Chlorinated analogs () are intermediates in herbicide synthesis, leveraging halogenated pyridine stability .

Physicochemical Trends

- Acidity : Fluorine and chlorine substituents increase acidity, but fluorine’s higher electronegativity makes the target compound more acidic than its chloro analogs .

- Solubility : Ether and thioether linkages reduce water solubility compared to direct acetic acid derivatives. For example, the target compound is more soluble in polar solvents than its thioether counterpart .

Research Findings and Data Gaps

- Synthetic Methods : The target compound can be synthesized via nucleophilic substitution or alkylation of 4-fluoropyridine-2-yl precursors, similar to methods in .

- Stability : Fluorine’s small size and strong C-F bond enhance metabolic stability, a key advantage in drug development (inferred from fluorinated analogs in ) .

Biological Activity

2-(4-Fluoropyridin-2-yl)acetic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_8H_8FNO_2

- Molecular Weight : 173.15 g/mol

This compound features a pyridine ring substituted with a fluorine atom and an acetic acid moiety, which contributes to its biological properties.

1. Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological activity, particularly as an enzyme inhibitor. It has been investigated for its potential to inhibit various kinases, including p38 MAP kinase, which is involved in inflammatory responses. In vitro studies have shown that this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-α from human whole blood, highlighting its potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor of p38 MAP kinase, which plays a crucial role in cellular responses to stress and inflammation. The inhibition leads to decreased expression of inflammatory mediators.

- Cytokine Modulation : By inhibiting p38 MAP kinase, the compound reduces the production of cytokines, suggesting a role in modulating immune responses .

Case Study 1: Inhibition of TNF-α Release

A study demonstrated that this compound significantly inhibited LPS-stimulated TNF-α release from human whole blood by over 110-fold compared to controls. This finding supports its potential use in treating inflammatory diseases.

| Compound | TNF-α Inhibition (fold change) |

|---|---|

| Control | 1 |

| Test Compound | >110 |

Case Study 2: Anticancer Potential

Another investigation explored the anticancer properties of this compound through its antioxidant activity. The ability to scavenge free radicals was assessed using DPPH and ABTS assays, indicating that it may possess anticancer properties by reducing oxidative stress in cells .

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.